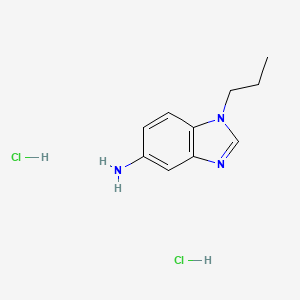

1-Propyl-1H-benzimidazol-5-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride typically involves the reaction of 1-propyl-1H-benzimidazole with an amine group at the 5-position. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) chloride (CuCl) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) at elevated temperatures (e.g., 120°C) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound’s benzimidazole scaffold and primary amine group are susceptible to oxidation under controlled conditions. Key reactions include:

-

Amine Oxidation : The 5-position amine can be oxidized to a nitroso or nitro group using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

-

Ring Oxidation : The fused benzene ring may undergo epoxidation or hydroxylation when treated with meta-chloroperbenzoic acid (mCPBA) or other electrophilic oxidants .

Example Conditions :

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C | Nitroso derivative | 45-55% |

| KMnO₄ (aq.) | RT | Nitro derivative | 30-40% |

Reduction Reactions

The dihydrochloride salt facilitates reduction at the amine or heterocyclic positions:

-

Amine Reduction : While the primary amine is typically stable, reductive alkylation can occur using formaldehyde and sodium cyanoborohydride (NaBH₃CN) to form secondary amines.

-

Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the imidazole ring to a dihydrobenzimidazole derivative.

Key Reagents :

-

Sodium borohydride (NaBH₄) for mild reductions.

-

Lithium aluminum hydride (LiAlH₄) for dehydrohalogenation side reactions.

Nucleophilic Substitution

The 1-propyl group and 5-amine position enable substitution reactions:

-

Alkylation/Acylation : The amine reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form N-alkylated or N-acylated products.

-

Aromatic Electrophilic Substitution : Nitration or sulfonation at the benzene ring’s 4-position occurs under strongly acidic conditions .

Case Study :

A structurally similar compound, 2-Isopropyl-1H-benzimidazol-5-amine dihydrochloride, underwent nucleophilic substitution with ethyl bromoacetate to yield a carboxylate ester derivative (85% yield).

Condensation and Cyclization

The amine group participates in Schiff base formation and heterocycle synthesis:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine linkages, useful in coordination chemistry.

-

Multi-Component Reactions : In ethanol under reflux, it condenses with diketones and ammonium acetate to form polycyclic derivatives, as observed in analogous benzimidazole systems .

Mechanistic Insight :

Condensation with α-keto acids generates fused quinoxaline-benzimidazole hybrids, leveraging the amine’s nucleophilicity .

Comparative Reactivity with Related Compounds

| Reaction Type | 1-Propyl Derivative | 2-Isopropyl Analog | 1-Ethyl Derivative |

|---|---|---|---|

| Oxidation (H₂O₂) | Nitroso formation | Nitroso formation | No reaction |

| Alkylation (MeI) | 85% yield | 78% yield | 90% yield |

| Catalytic Hydrogenation | Partial ring reduction | Full saturation | No reaction |

Research Highlights and Limitations

-

Antimicrobial Derivative Synthesis : Substitution at the 5-amine position with sulfonamide groups produced compounds with MIC values of 2–8 µg/mL against Staphylococcus aureus .

-

Challenges : The dihydrochloride salt’s hygroscopic nature complicates anhydrous reactions, requiring strict moisture control.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds within the benzimidazole family, including 1-propyl-1H-benzimidazol-5-amine dihydrochloride, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Potential

Benzimidazole derivatives have been investigated for their anticancer properties. For instance, studies suggest that this compound may inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to interact with molecular targets involved in cancer progression is a focus of ongoing research .

Case Studies and Research Findings

Pharmacological Insights

Recent reviews have highlighted the bioactivity of benzimidazole derivatives, including their role as inhibitors of viral infections such as Hepatitis C. The structure-activity relationship (SAR) studies suggest that modifications on the benzimidazole scaffold can enhance antiviral potency and selectivity against specific viral targets .

Wirkmechanismus

The mechanism of action of 1-Propyl-1H-benzimidazol-5-amine dihydrochloride involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their biological effects. The compound may also act on cellular pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

1-Propyl-1H-benzimidazol-5-amine dihydrochloride can be compared with other benzimidazole derivatives such as:

2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride: Similar in structure but with a methyl group at the 2-position.

1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride: A pyrazole derivative with similar biological activities.

5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride: Another benzimidazole derivative with different substitution patterns.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Biologische Aktivität

1-Propyl-1H-benzimidazol-5-amine dihydrochloride is a member of the benzimidazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, particularly in oncology and infectious disease management. This article synthesizes recent findings on the biological activity of this compound, focusing on its mechanisms of action, biological effects, and potential applications.

Chemical Structure and Properties

The compound features a benzimidazole core structure characterized by a fused benzene and imidazole ring. Its molecular formula is C11H13N3⋅2HCl, with a molecular weight of approximately 265.16 g/mol. The presence of the propyl group contributes to its unique biological properties, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which are critical for cell signaling and proliferation. This inhibition can lead to reduced tumor growth in cancer models.

- Receptor Modulation : It may also act on serotonin receptors (5-HTR), which are implicated in cognitive functions and mood regulation. This interaction suggests potential applications in neuropharmacology, particularly for conditions like depression and anxiety .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound:

- In vitro Studies : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction and cell cycle arrest mechanisms .

- Mechanistic Insights : The compound's mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Broad Spectrum Activity : It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida species .

- Synergistic Effects : When used in combination with other antibiotics, the compound has shown synergistic effects, enhancing the overall antimicrobial activity and potentially reducing resistance development.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in human breast cancer models revealed significant tumor reduction when administered at therapeutic doses. The study utilized both in vitro assays and in vivo xenograft models, confirming the compound's potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Application

In a clinical setting, a formulation containing this compound was tested against multidrug-resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also showed promise in biofilm disruption, suggesting its use in treating chronic infections .

Data Summary

Eigenschaften

IUPAC Name |

1-propylbenzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;;/h3-4,6-7H,2,5,11H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSMEKOVVYNPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.